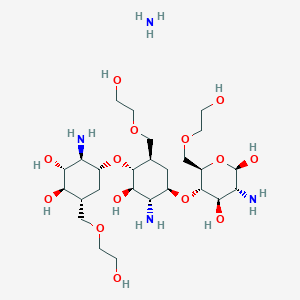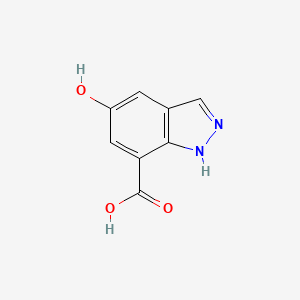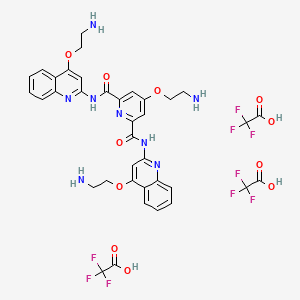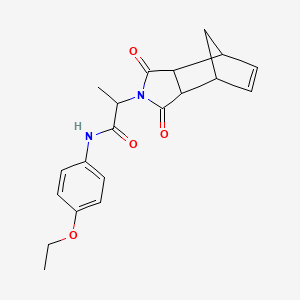
Glycol chitosan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycol chitosan is a water-soluble derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans. This compound is characterized by the presence of hydrophilic ethylene glycol branches, which enhance its solubility in water. This compound has gained significant attention due to its biocompatibility, biodegradability, and versatile chemical properties, making it suitable for various biomedical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycol chitosan is typically synthesized by reacting chitosan with ethylene glycol under controlled conditionsOne common method involves the use of crosslinkers or catalysts to facilitate the attachment of ethylene glycol to the chitosan molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions where chitosan is treated with ethylene glycol in the presence of appropriate catalysts. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the final product. The resulting this compound is then purified and characterized to confirm its chemical structure and properties .
Chemical Reactions Analysis
Types of Reactions: Glycol chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as amine and hydroxyl groups on the chitosan backbone .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions and results in the formation of oxidized this compound with altered properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which convert oxidized this compound back to its original form.
Substitution: Substitution reactions involve the replacement of functional groups on the this compound molecule with other chemical groups.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified chemical and physical properties. These derivatives can be tailored for specific applications in drug delivery, tissue engineering, and other biomedical fields .
Scientific Research Applications
Chemistry: In chemistry, glycol chitosan is used as a versatile polymer for the synthesis of nanoparticles, hydrogels, and other advanced materials.
Biology: In biological research, this compound is employed as a carrier for the delivery of biomolecules such as nucleic acids, proteins, and peptides.
Medicine: this compound is widely used in the medical field for drug delivery, wound healing, and tissue regeneration.
Mechanism of Action
The mechanism of action of glycol chitosan involves its interaction with biological membranes and cellular components. The hydrophilic ethylene glycol branches enhance its solubility and facilitate its penetration into cells. Once inside the cells, this compound can interact with various molecular targets, including proteins, nucleic acids, and lipids. These interactions can modulate cellular processes such as gene expression, protein synthesis, and signal transduction pathways .
Comparison with Similar Compounds
Glycol chitosan is unique compared to other chitosan derivatives due to its enhanced water solubility and biocompatibility. Similar compounds include:
Properties
Molecular Formula |
C26H54N4O14 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-3-amino-5-[(1R,2R,3R,4R,5R)-2-amino-4-[(1R,2R,3R,4R,5R)-2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane |
InChI |
InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3/t12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-;/m1./s1 |
InChI Key |
BMSOSHUYFHAULE-GBSNKSGZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
Canonical SMILES |
C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)

![N'-[(3E)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B12461045.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)
![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}benzamide](/img/structure/B12461076.png)

![9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)

![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12461111.png)
![3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide](/img/structure/B12461122.png)
